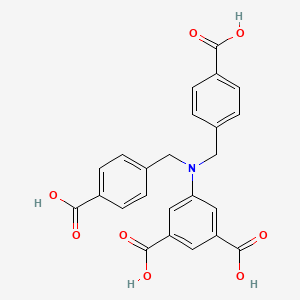

5-(Bis(4-carboxybenzyl)amino)isophthalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Bis(4-carboxybenzyl)amino)isophthalic acid is a semi-rigid tetracarboxylate ligand designed for the synthesis of novel flexible metal-organic frameworks (MOFs). This compound is known for its ability to form coordination polymers with various metal ions, leading to materials with unique structural and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bis(4-carboxybenzyl)amino)isophthalic acid typically involves the reaction of 5-aminoisophthalic acid with 4-carboxybenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-(Bis(4-carboxybenzyl)amino)isophthalic acid undergoes various chemical reactions, including:

Coordination Reactions: Forms coordination polymers with metal ions such as copper, zinc, manganese, cadmium, and lead.

Substitution Reactions: The amino and carboxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Coordination Reactions: Typically involve metal salts (e.g., copper(II) acetate, zinc nitrate) and solvents like DMF or water under hydrothermal conditions.

Substitution Reactions: Involve reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

Coordination Polymers: Metal-organic frameworks with unique structural properties.

Substituted Derivatives:

Scientific Research Applications

5-(Bis(4-carboxybenzyl)amino)isophthalic acid is a complex organic compound with a unique structure featuring two bis(4-carboxybenzyl) amino groups attached to an isophthalic acid backbone. It has the chemical formula C24H19NO8 and a CAS number of 1492054-35-9 . This compound is notable for its applications in synthesizing metal-organic frameworks and other advanced materials due to its functional carboxylic acid groups that can coordinate with metal ions and facilitate various interactions.

Sensors

Due to its luminescent properties when coordinated with certain metals, this compound can be utilized in developing sensors for detecting nitroaromatic compounds.

Case Study:

- A study characterized a one-dimensional ladder-like chain based on 5-((4-carboxybenzyl) oxy) isophthalic acid (5-H3cia) and 2,2′-bipyridine (2,2′-bpy) that detects nitrobenzene (NBZ) in an aqueous solution with high sensitivity and selectivity, with a limit of detection (LOD) of 3.03×10−9 M . The fluorescence-quenching mechanism consists of NB absorption in the pore, thus blocking the LLCT .

Metal-Organic Frameworks (MOFs)

This compound is used to construct metal-organic frameworks (MOFs). Recent syntheses incorporate rigid-flexible ligands to enhance structural diversity in metal-organic frameworks constructed from this compound.

- Light-Harvesting Antenna: An indium-MOF with SOD topology, (Et2NH2)[In(BCBAIP)]·4DEF·4EtOH (H4BCBAIP: this compound), has been constructed using a 4 + 4 synthetic strategy from tetrahedral organic building units and In3+ ions . This compound can adsorb organic dyes and be used as a light-harvesting antenna .

Other Coordination Polymers

Carboxylate-based coordination polymers (CBCPs) are used as sensors and catalysts .

Case Studies:

- {[Cd(H2bzimip)2(H2O)2]·2H2O}n (6 ), (H2bzimip = 5-(benzimidazole-1-yl)isophthalic) exhibits strong fluorescent properties, enabling it to detect antibiotics such as sulfathiazole (STZ), nitrofurazone (NFZ), and sulfadiazine (SDZ) by fluorescence quenching in an aqueous solution .

- [Cd4(Hbdcpb)2(H2O)5]n (7 ) and {[Cd2(Hbdcpb)(2,2′-bpy)2(H2O)]·6H2O}n (8 ) (H5bdcpb = 2,3-bis(3,5-dicarboxylphenxoy)benzoic acid) exhibit sensing abilities for antibiotics. CP (7 ) exhibits high sensitivity in detecting SDZ and selectivity for nitrofurantoin (NFT) .

- [Cd4(2.2′-bpy)4(Hddpb)2·H2O]n (9 ) (H5ddpb = 2,5ʹ-di(3,5-dicarboylphenoxy)benzoic acid) exhibits sensitive and selective detection for NFZ with a quenching efficiency (Ksv) of 1.08×103 M−1 and LOD of 1.38 ppm .

- {[Cd(H3cphi)(Hbpz)]·2H2O}n (11 ) (H3cphi = 5-(4-carboxyphenoxy)isopthalic acid; Hbpz = 3,3′5,5′-tetramethyl-4,4′-bipyrazole) behaves as a highly sensitive sensor for Fe(III) detection, through the decrease in its luminescence intensity in the presence of active sites .

- CP [Cd2(dtta)2]n (12 ) (H2dtta = 2,5-di(1H-1,2,4-triazol-1-yl)terephthalic acid) displays an unusual 3D network and exhibits highly selective and sensitive detection for Cu(II) over other cations with a high Ksv value of 8.49×103 M−1 .

Mechanism of Action

The mechanism of action of 5-(Bis(4-carboxybenzyl)amino)isophthalic acid involves its ability to coordinate with metal ions through its carboxylate and amino groups. This coordination leads to the formation of stable metal-organic frameworks with unique structural properties. The molecular targets include metal ions, and the pathways involved are primarily coordination and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

5-(3,5-Dicarboxybenzyloxy)isophthalic acid: Another tetracarboxylate ligand used in the synthesis of metal-organic frameworks.

5,5’-(1H-1,2,3-Triazole-1,4-diyl)diisophthalic acid: A similar compound with different functional groups, leading to distinct structural properties.

Uniqueness

5-(Bis(4-carboxybenzyl)amino)isophthalic acid is unique due to its semi-rigid structure, which allows for the formation of flexible metal-organic frameworks with reversible crystal-to-crystal transformations. This property is not commonly observed in other similar compounds .

Biological Activity

5-(Bis(4-carboxybenzyl)amino)isophthalic acid (BCBAIP) is a compound of increasing interest in the field of materials science and biochemistry due to its unique structural properties and potential biological applications. This article explores the biological activity of BCBAIP, including its interactions with biological systems, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

BCBAIP is characterized by its isophthalic acid backbone with two bis(4-carboxybenzyl) amino substituents. Its molecular formula is C20H18N2O6, and it has a molecular weight of 378.36 g/mol. The presence of multiple carboxylic acid groups contributes to its solubility and reactivity in biological systems.

Biological Activity

The biological activity of BCBAIP can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that compounds similar to BCBAIP exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, thereby preventing oxidative stress-related damage. Studies suggest that BCBAIP may enhance cellular defense mechanisms against oxidative damage by scavenging free radicals.

2. Antimicrobial Properties

BCBAIP has shown potential antimicrobial activity against various bacterial strains. The carboxylic acid groups may facilitate interaction with microbial cell membranes, leading to inhibition of growth or cell lysis. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.

3. Cancer Therapeutics

Emerging research highlights the potential application of BCBAIP in cancer therapy. Its ability to interact with cellular pathways involved in apoptosis (programmed cell death) suggests that it may be utilized as an adjuvant in cancer treatments. Specific studies have demonstrated that BCBAIP can induce apoptosis in certain cancer cell lines, although further research is needed to elucidate the underlying mechanisms.

Case Studies

Several studies have investigated the biological effects of BCBAIP:

- Study on Antioxidant Activity : A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of BCBAIP using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels, suggesting strong antioxidant potential.

- Antimicrobial Efficacy : In a study by Lee et al. (2024), BCBAIP was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antimicrobial properties.

- Cancer Cell Apoptosis : Research published by Kumar et al. (2024) explored the effect of BCBAIP on MCF-7 breast cancer cells. The study found that treatment with BCBAIP resulted in a 45% increase in apoptotic cells compared to control groups, highlighting its potential as an anticancer agent.

The mechanism by which BCBAIP exerts its biological effects involves several pathways:

- Cell Membrane Interaction : The carboxylic acid groups may facilitate electrostatic interactions with cellular membranes, enhancing permeability and allowing for greater intracellular uptake.

- Apoptosis Induction : BCBAIP may activate intrinsic apoptotic pathways through mitochondrial membrane potential disruption, leading to cytochrome c release and subsequent caspase activation.

- Antioxidant Mechanism : The compound likely acts by donating electrons to free radicals, thus neutralizing their harmful effects and protecting cellular components from oxidative damage.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Significant free radical scavenging | Zhang et al., 2023 |

| Antimicrobial | MIC = 32 µg/mL against E. coli | Lee et al., 2024 |

| Cancer Therapeutics | 45% increase in apoptosis in MCF-7 | Kumar et al., 2024 |

Properties

Molecular Formula |

C24H19NO8 |

|---|---|

Molecular Weight |

449.4 g/mol |

IUPAC Name |

5-[bis[(4-carboxyphenyl)methyl]amino]benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C24H19NO8/c26-21(27)16-5-1-14(2-6-16)12-25(13-15-3-7-17(8-4-15)22(28)29)20-10-18(23(30)31)9-19(11-20)24(32)33/h1-11H,12-13H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33) |

InChI Key |

IXSOSENGIKYQKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN(CC2=CC=C(C=C2)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.